molecular formula C21H20N2O3 B5738774 N-(3-amino-5-phenoxyphenyl)-2-(2-methylphenoxy)acetamide

N-(3-amino-5-phenoxyphenyl)-2-(2-methylphenoxy)acetamide

Cat. No.: B5738774
M. Wt: 348.4 g/mol
InChI Key: BLGAJKJJMMYOAL-UHFFFAOYSA-N
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Description

“N-(3-amino-5-phenoxyphenyl)-2-(2-methylphenoxy)acetamide” is an organic compound that belongs to the class of acetamides. This compound features a complex structure with multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-amino-5-phenoxyphenyl)-2-(2-methylphenoxy)acetamide” typically involves multi-step organic reactions. One common approach is the reaction of 3-amino-5-phenoxybenzoic acid with 2-methylphenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the intermediate ester. This intermediate is then reacted with acetamide under specific conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of “this compound” would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-(3-amino-5-phenoxyphenyl)-2-(2-methylphenoxy)acetamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which “N-(3-amino-5-phenoxyphenyl)-2-(2-methylphenoxy)acetamide” exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. Detailed studies are required to elucidate the exact mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-amino-5-phenoxyphenyl)-2-phenoxyacetamide
  • N-(3-amino-5-phenoxyphenyl)-2-(4-methylphenoxy)acetamide
  • N-(3-amino-5-phenoxyphenyl)-2-(2-chlorophenoxy)acetamide

Uniqueness

“N-(3-amino-5-phenoxyphenyl)-2-(2-methylphenoxy)acetamide” is unique due to its specific substitution pattern on the aromatic rings, which can influence its chemical reactivity and biological activity. Comparisons with similar compounds can highlight differences in properties such as solubility, stability, and efficacy.

Properties

IUPAC Name

N-(3-amino-5-phenoxyphenyl)-2-(2-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3/c1-15-7-5-6-10-20(15)25-14-21(24)23-17-11-16(22)12-19(13-17)26-18-8-3-2-4-9-18/h2-13H,14,22H2,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLGAJKJJMMYOAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC(=CC(=C2)N)OC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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